![molecular formula C22H19N3O2S B2829949 2-Ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863594-00-7](/img/structure/B2829949.png)
2-Ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound exhibits extremely strong PI3Kα inhibitory activity . The inhibitory activity is achieved through the formation of key hydrogen bonds between the N-heterocyclic core of the compound and the kinase .
Result of Action
The result of the action of 2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the inhibition of PI3K, leading to the suppression of the AKT/mTOR pathway. This can result in decreased cell proliferation and increased cell death, making this compound a potential candidate for cancer therapy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide are largely determined by its interactions with various biomolecules. It has been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities
Cellular Effects
The cellular effects of 2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide are diverse and depend on the cell type and cellular context. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that its effects are exerted at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 2-Ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This can be achieved through various synthetic routes, including the annulation of thiazole to a pyridine ring.
Introduction of the Benzamide Group: The benzamide moiety is introduced through a coupling reaction with the thiazolo[5,4-b]pyridine intermediate.
Ethoxylation: The final step involves the ethoxylation of the compound to yield this compound.
Chemical Reactions Analysis
2-Ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and benzamide groups, to form various substituted derivatives.
Scientific Research Applications
2-Ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Due to its pharmacological properties, it is being investigated for its potential therapeutic applications, including antimicrobial and antitumor activities.
Industry: The compound is used in the development of functional organic materials.
Comparison with Similar Compounds
2-Ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can be compared with other thiazolo[5,4-b]pyridine derivatives:
2-chloro-4-florophenyl sulfonamide: This compound also exhibits PI3K inhibitory activity but with different potency.
5-chlorothiophene-2-sulfonamide: Another PI3K inhibitor with a similar structure but varying inhibitory strength.
These comparisons highlight the unique properties of this compound, particularly its specific interactions and inhibitory potency.
Properties
IUPAC Name |
2-ethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-3-27-19-9-5-4-7-16(19)20(26)24-18-13-15(11-10-14(18)2)21-25-17-8-6-12-23-22(17)28-21/h4-13H,3H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSAMMROVMNBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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